molecular formula C18H16BrN3O2S B2725530 (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline hydrobromide CAS No. 1217197-56-2

(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline hydrobromide

Cat. No. B2725530
CAS RN: 1217197-56-2
M. Wt: 418.31
InChI Key: JCJLVZGDBNGOMK-TVWXOORISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline hydrobromide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a thiazolylidene derivative that has been synthesized using various methods and has shown promising results in various research studies.

Scientific Research Applications

Synthesis and Analgesic Properties

A study focused on synthesizing substances with potentially analgesic properties, including derivatives related to “(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline hydrobromide.” These compounds were synthesized to explore the "structure‒activity" relationship and their potential analgesic effects. The study found that modifying the ethyl radical by allyl in the thiazole ring influences analgesic activity, indicating the importance of structural components in medicinal chemistry applications (Demchenko et al., 2018).

Chromogenic Substrates and Trypsin Studies

Research into chromogenic substrates for trypsin identified compounds related to “(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline hydrobromide.” These substrates are important for biochemical assays and understanding enzyme kinetics, providing insights into enzyme activity and potential therapeutic targets (Erlanger et al., 1961).

Antitumor and Antimicrobial Agents

Novel derivatives of benzothiazoles, which include structures related to the compound , have been prepared and evaluated for their antitumor and antimicrobial properties. These compounds show potential in developing new treatments for various cancers and infections, highlighting the compound's relevance in pharmacological research (Racané et al., 2006).

Hydrolysis and Catalytic Studies

Studies on catalytic properties revealed that certain complexes related to “(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline hydrobromide” can promote the hydrolysis of nitroarenes, a reaction significant in organic synthesis and environmental remediation. These findings demonstrate the compound's utility in facilitating important chemical transformations (Sabater et al., 2012).

properties

IUPAC Name

N-(3-nitrophenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S.BrH/c1-2-11-20-17(14-7-4-3-5-8-14)13-24-18(20)19-15-9-6-10-16(12-15)21(22)23;/h2-10,12-13H,1,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJLVZGDBNGOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.